(2R)-4-methylpentan-2-amine
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Overview
Description
Leucine - Reduced Carbonyl is a derivative of the essential amino acid leucine, which plays a crucial role in protein synthesis and metabolic functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Leucine - Reduced Carbonyl typically involves the reduction of the carbonyl group in leucine derivatives. This reduction can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the selective reduction of the carbonyl group without affecting other functional groups.
Industrial Production Methods: In industrial settings, the reduction of carbonyl compounds is often carried out using hydrogenation techniques with metal catalysts. This method is favored due to its efficiency and scalability . The process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to reduce the carbonyl group to an alcohol.
Chemical Reactions Analysis
Types of Reactions: Leucine - Reduced Carbonyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized back to its original carbonyl form using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The amine group in Leucine - Reduced Carbonyl can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrazine (NH2NH2)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Leucine derivatives with restored carbonyl groups
Reduction: Alkanes
Substitution: Various substituted amines
Scientific Research Applications
Leucine - Reduced Carbonyl has a wide range of applications in scientific research:
Mechanism of Action
Leucine - Reduced Carbonyl exerts its effects through various molecular targets and pathways:
mTORC1 Activation: The compound activates mTORC1 by promoting the phosphorylation of downstream effectors such as p70 ribosomal S6 kinase 1 (p70S6K). This activation is crucial for regulating cell growth and metabolism.
Protein Synthesis: Leucine - Reduced Carbonyl stimulates protein synthesis by enhancing the translation of mRNA into proteins.
Metabolic Regulation: The compound influences lipid metabolism and insulin sensitivity, making it a potential therapeutic agent for metabolic diseases.
Comparison with Similar Compounds
Leucine - Reduced Carbonyl can be compared with other similar compounds, such as:
Leucine: The parent amino acid, which is essential for protein synthesis and metabolic functions.
Isoleucine and Valine: Other branched-chain amino acids that share similar metabolic pathways and functions.
Leucine Derivatives: Various leucine derivatives that differ in their chemical structure and biological activity.
Uniqueness: Leucine - Reduced Carbonyl is unique due to its specific structure, which allows it to selectively activate mTORC1 and participate in various chemical reactions. Its reduced carbonyl group provides distinct chemical properties that differentiate it from other leucine derivatives .
Properties
Molecular Formula |
C6H15N |
---|---|
Molecular Weight |
101.19 g/mol |
IUPAC Name |
(2R)-4-methylpentan-2-amine |
InChI |
InChI=1S/C6H15N/c1-5(2)4-6(3)7/h5-6H,4,7H2,1-3H3/t6-/m1/s1 |
InChI Key |
UNBMPKNTYKDYCG-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.